molecular formula C12H9ClF3N3O B6622568 3-chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide

3-chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B6622568
M. Wt: 303.67 g/mol
InChI Key: FCCZOJBHRAIVQI-UHFFFAOYSA-N
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Description

3-Chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives This compound features a benzamide core with a trifluoromethyl group at the 5-position and a chloro substituent at the 3-position, along with a pyrazolylmethyl group attached to the nitrogen atom

Properties

IUPAC Name

3-chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c13-9-4-7(3-8(5-9)12(14,15)16)11(20)17-6-10-1-2-18-19-10/h1-5H,6H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCZOJBHRAIVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CNC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, 3-chloro-5-(trifluoromethyl)benzoic acid, undergoes amidation with an appropriate amine, such as 1H-pyrazol-5-ylmethanamine, under conditions of reflux in a suitable solvent like dichloromethane.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions at the chloro or trifluoromethyl positions can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols, amines, or other reduced derivatives.

  • Substitution Products: Various substituted benzamides or pyrazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research has explored its use as a lead compound for drug development, targeting various diseases and conditions. Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazolylmethyl group may interact with enzymes or receptors, modulating biological processes.

Comparison with Similar Compounds

  • 3-Bromo-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide

  • 3-Chloro-N-(1H-pyrazol-5-ylmethyl)-4-(trifluoromethyl)benzamide

  • 3-Chloro-N-(1H-pyrazol-5-ylmethyl)benzamide

Uniqueness: Compared to similar compounds, 3-Chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide stands out due to its specific trifluoromethyl group placement, which significantly affects its chemical and biological properties.

This comprehensive overview highlights the significance of 3-Chloro-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)benzamide in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

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